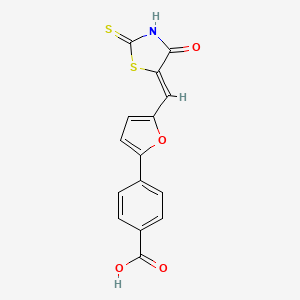![molecular formula C13H11I2NO2S2 B11671801 (5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671801.png)
(5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(3,5-diiodo-2-méthoxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente un noyau thiazolidinone, connu pour son activité biologique, et est en outre modifié avec des substituants diiodo et méthoxy, renforçant sa réactivité chimique et son utilité potentielle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5E)-5-[(3,5-diiodo-2-méthoxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau thiazolidinone, suivie de l'introduction des substituants diiodo et méthoxy. Les réactifs courants utilisés dans ces réactions comprennent des composés contenant du soufre, de l'iode et des précurseurs méthoxy. Les conditions de réaction nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle, y compris des procédés par lots et en continu. L'utilisation de réacteurs automatisés et de méthodes de purification avancées, telles que la chromatographie et la cristallisation, garantit la production efficace de (5E)-5-[(3,5-diiodo-2-méthoxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Réduction : L'addition d'hydrogène ou l'élimination d'oxygène.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures, des solvants et des catalyseurs spécifiques pour faire progresser les réactions jusqu'à leur achèvement.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction pourrait produire des thiols ou des thioéthers. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, modifiant encore les propriétés du composé.
Applications De Recherche Scientifique
Chimie
En chimie, (5E)-5-[(3,5-diiodo-2-méthoxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one est utilisé comme élément de construction pour synthétiser des molécules plus complexes.
Biologie
En recherche biologique, ce composé est étudié pour son activité biologique potentielle. Le noyau thiazolidinone est connu pour ses propriétés antimicrobiennes, antifongiques et anticancéreuses, ce qui fait de ce composé un candidat pour le développement de médicaments et les applications thérapeutiques.
Médecine
En médecine, (5E)-5-[(3,5-diiodo-2-méthoxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one est étudié pour son potentiel en tant qu'agent pharmaceutique. Sa capacité à interagir avec des cibles et des voies biologiques suggère qu'il pourrait être développé en traitements pour diverses maladies, notamment les infections et le cancer.
Industrie
Dans l'industrie, ce composé est utilisé dans le développement de nouveaux matériaux et de procédés chimiques. Ses propriétés chimiques uniques en font un élément précieux pour la création de matériaux avancés avec des fonctionnalités spécifiques, telles que des catalyseurs, des capteurs et des composants électroniques.
Mécanisme d'action
Le mécanisme d'action de (5E)-5-[(3,5-diiodo-2-méthoxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one implique son interaction avec des cibles et des voies moléculaires spécifiques. Le noyau thiazolidinone peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les substituants diiodo et méthoxy améliorent son affinité de liaison et sa spécificité, permettant des interactions ciblées avec les molécules biologiques.
Mécanisme D'action
The mechanism of action of (5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The diiodo and methoxy substituents enhance its binding affinity and specificity, allowing for targeted interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-[(5E)-5-(3,4-diméthoxybenzylidène)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphtyl acétate
- Acétate de vanilline
- Acétoacétate d'éthyle
Unicité
Comparé à des composés similaires, (5E)-5-[(3,5-diiodo-2-méthoxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one se distingue par sa combinaison unique de substituants diiodo et méthoxy. Ces modifications renforcent sa réactivité chimique et son activité biologique potentielle, ce qui en fait un composé précieux pour la recherche scientifique et les applications industrielles.
Propriétés
Formule moléculaire |
C13H11I2NO2S2 |
|---|---|
Poids moléculaire |
531.2 g/mol |
Nom IUPAC |
(5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11I2NO2S2/c1-3-16-12(17)10(20-13(16)19)5-7-4-8(14)6-9(15)11(7)18-2/h4-6H,3H2,1-2H3/b10-5+ |
Clé InChI |
IJRAOUPDQLYFDA-BJMVGYQFSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=C(C(=CC(=C2)I)I)OC)/SC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=C(C(=CC(=C2)I)I)OC)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate](/img/structure/B11671722.png)
![9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671725.png)
![(5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671729.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B11671743.png)


![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11671751.png)
![N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11671754.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11671761.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11671789.png)
![(5E)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11671795.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B11671796.png)
